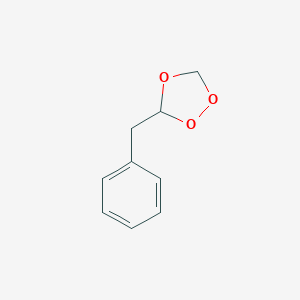
3-Benzyl-1,2,4-trioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-1,2,4-trioxolane, also known as this compound, is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
3-Benzyl-1,2,4-trioxolane and its derivatives have been extensively studied for their antimalarial properties. The trioxolane structure is crucial for the pharmacological activity against Plasmodium parasites, which cause malaria.
- Mechanism of Action : The compound acts by generating reactive oxygen species (ROS) that damage the malaria parasite's cellular components. It has been shown to effectively disrupt the life cycle of the parasite, leading to its death .
- Efficacy and Potency : Research indicates that this compound exhibits high potency against various strains of malaria, including those resistant to traditional treatments like artemisinin. Studies have demonstrated its effectiveness in both in vitro and in vivo models .
- Combination Therapies : The compound can be used in combination with other antimalarials to enhance efficacy and reduce the likelihood of resistance development. This approach is particularly important given the increasing resistance observed with existing treatments .
Antischistosomal Activity
In addition to its antimalarial applications, this compound has shown promising results against schistosomiasis, a disease caused by parasitic worms.
- In Vitro Studies : Recent studies have evaluated the antischistosomal activity of various trioxolanes, including 3-benzyl derivatives. These compounds have demonstrated significant activity against Schistosoma mansoni at various concentrations .
- Potential for Development : The structural features of this compound contribute to its effectiveness against schistosomes. The ability to synthesize these compounds efficiently opens avenues for developing new treatments for this widespread disease .
Synthesis and Chemical Stability
The synthesis of this compound is relatively straightforward and can be achieved through various methods.
- Catalytic Methods : Recent advancements include the use of SnCl4 as a catalyst for synthesizing bridged trioxolanes from 1,5-diketones and hydrogen peroxide. This method has shown good yields and expands the potential for creating new derivatives with enhanced biological activity .
- Chemical Stability : The stability of the trioxolane ring is crucial for its pharmacological effectiveness. Research indicates that sterically hindered trioxolanes exhibit better metabolic stability and lower toxicity profiles compared to their less hindered counterparts .
Data Summary
The following table summarizes key findings related to the applications of this compound:
Case Studies
Several case studies highlight the successful application of this compound in clinical settings:
- Clinical Trials : The synthetic derivative arterolane (a trioxolane) has progressed through clinical trials demonstrating efficacy comparable to artemisinin-based therapies while offering advantages in terms of availability and cost-effectiveness .
- Laboratory Research : In laboratory settings, various formulations of trioxolanes have been tested against resistant malaria strains and have shown promising results in reducing parasite load significantly within short treatment regimens .
Eigenschaften
CAS-Nummer |
121809-52-7 |
|---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
3-benzyl-1,2,4-trioxolane |
InChI |
InChI=1S/C9H10O3/c1-2-4-8(5-3-1)6-9-10-7-11-12-9/h1-5,9H,6-7H2 |
InChI-Schlüssel |
DVNPKYOZAQMNJW-UHFFFAOYSA-N |
SMILES |
C1OC(OO1)CC2=CC=CC=C2 |
Kanonische SMILES |
C1OC(OO1)CC2=CC=CC=C2 |
Synonyme |
allylbenzene ozonide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















